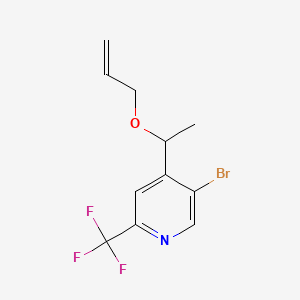
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with an allyloxyethyl group, a bromine atom, and a trifluoromethyl group
Métodos De Preparación
The synthesis of 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring and subsequent substitution reactions. One common synthetic route involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with an allyloxyethylating agent under specific conditions to introduce the allyloxyethyl group. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The allyloxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways, depending on the compound’s structure and the biological context.
Comparación Con Compuestos Similares
4-(1-Allyloxyethyl)-5-bromo-2-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
1-Allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
Quinoline derivatives: Known for their wide range of biological activities, including antimalarial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H11BrF3NO |
|---|---|
Peso molecular |
310.11 g/mol |
Nombre IUPAC |
5-bromo-4-(1-prop-2-enoxyethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H11BrF3NO/c1-3-4-17-7(2)8-5-10(11(13,14)15)16-6-9(8)12/h3,5-7H,1,4H2,2H3 |
Clave InChI |
WOEHHTKXUMLRBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1Br)C(F)(F)F)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















